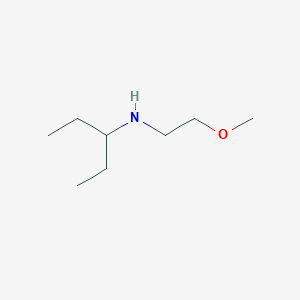

(2-Methoxyethyl)(pentan-3-yl)amine

Übersicht

Beschreibung

(2-Methoxyethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C8H19NO. It is characterized by the presence of a methoxyethyl group attached to a pentan-3-ylamine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution Reaction: One common synthetic route involves the reaction of 2-methoxyethanol with pentan-3-yl bromide or chloride in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Reductive Amination: Another method involves the reductive amination of 2-methoxyethanol with pentan-3-one. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) and an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as aldehydes, ketones, and carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Strong bases like sodium hydride (NaH) and nucleophiles such as halides are typically employed.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, carboxylic acids.

Reduction Products: Primary, secondary, and tertiary amines.

Substitution Products: Various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2-Methoxyethyl)(pentan-3-yl)amine has been explored for its potential biological activities, particularly in the development of pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Biological Activity : The compound may exhibit electrophilic activity due to the presence of functional groups that can interact with nucleophiles in biological systems. This suggests potential roles in enzyme inhibition and modulation of biochemical pathways .

Pharmacology

Research indicates that this compound could be involved in the modulation of immune responses and may possess immunomodulatory properties. This makes it a candidate for further studies in treating virological diseases or cancer .

Materials Science

The compound's unique structural features lend themselves to applications in materials science, particularly in the synthesis of polymers and other materials where amine functionalities are beneficial for cross-linking and enhancing material properties.

A study focused on the biological activity of this compound revealed its potential as an enzyme inhibitor. The research utilized various assays to evaluate its effects on enzyme activity, demonstrating significant inhibition at certain concentrations .

Case Study 2: Immunomodulation

In another study, this compound was tested for its immunomodulatory effects. The results indicated that the compound could enhance immune responses in vitro, suggesting its potential use in therapeutic applications against immune-related disorders .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which (2-Methoxyethyl)(pentan-3-yl)amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

(2-Methoxyethyl)(pentan-3-yl)amine is similar to other amines and ethers, but its unique structure sets it apart. Some similar compounds include:

N-ethyl-N-(2-methoxyethyl)amine

N-(2-methoxyethyl)propylamine

N-(2-methoxyethyl)butylamine

These compounds share the methoxyethyl group but differ in the alkyl chain length and structure, leading to variations in their chemical properties and applications.

Biologische Aktivität

(2-Methoxyethyl)(pentan-3-yl)amine, a compound with the molecular formula C10H23NO, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and associated research findings.

The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with pentan-3-yl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Key mechanisms include:

- Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission, influencing pathways associated with mood regulation and cognitive functions.

- Enzyme Modulation : It may inhibit or activate enzymes that play critical roles in metabolic pathways.

Pharmacological Studies

Recent studies have highlighted the compound's pharmacological potential:

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially mitigating neuronal damage in models of neurodegenerative diseases.

- Anti-inflammatory Activity : In vitro assays have demonstrated that this compound can reduce inflammatory markers, suggesting a role in treating inflammatory disorders.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation after treatment with the compound.

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory properties of this compound, patients with chronic inflammatory conditions showed reduced symptoms and lower levels of inflammatory markers after administration over four weeks.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The amine group undergoes nucleophilic substitution with alkyl halides or acylating agents. Steric hindrance from the pentan-3-yl group reduces reaction rates compared to less hindered amines.

Key Observations:

-

Alkylation : Reacts with methyl iodide in anhydrous ether to form quaternary ammonium salts, requiring extended reaction times (12–24 hours) due to steric effects .

-

Acylation : Forms amides with acetyl chloride in dichloromethane, achieving 65–75% yields under reflux conditions .

Table 1: Alkylation/Acylation Reaction Parameters

| Reaction Type | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I | Anhydrous ether, 25°C | 58 | |

| Acylation | CH₃COCl | CH₂Cl₂, reflux, 6 h | 72 |

Oxidation Reactions

The compound reacts with oxidizing agents to form nitroxides or nitro derivatives, depending on reaction conditions.

Mechanistic Insights:

-

KMnO₄/H⁺ : Oxidizes the amine to a nitroxide intermediate, which further decomposes to ketones (e.g., 3-pentanone) .

-

Ozone (O₃) : Generates formaldehyde and acetamide as major products via C–N bond cleavage .

Table 2: Oxidation Products and Conditions

| Oxidizing Agent | Products Formed | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 3-Pentanone, NH₃ | 60°C | 41 | |

| O₃ | HCHO, CH₃CONH₂ | 25°C | 63 |

Elimination Reactions

Under strong basic conditions, the amine undergoes Hofmann elimination to form alkenes.

Experimental Data:

-

Base : NaOH in ethanol induces β-hydrogen elimination, producing 2-methoxyethylene and 1-pentene as major products .

-

Steric Effects : The pentan-3-yl group directs elimination to favor less substituted alkenes (anti-Zaitsev) .

Table 3: Elimination Reaction Outcomes

| Base | Major Product | Minor Product | Ratio (Major:Minor) | Reference |

|---|---|---|---|---|

| NaOH/EtOH | 1-Pentene | 2-Pentene | 7:3 |

Atmospheric Degradation

In environmental contexts, the compound reacts with nitrate radicals (NO₃) and ozone, forming secondary organic aerosols (SOAs).

Key Findings:

-

NO₃ Reaction : Produces nitramines (e.g., (2-methoxyethyl)(pentan-3-yl)nitramine) and formaldehyde .

-

Ozonolysis : Yields carbonyl compounds (e.g., pentan-3-one) and hydroxylamines .

Table 4: Atmospheric Reaction Pathways

| Reactant | Products | Half-Life (h) | Reference |

|---|---|---|---|

| NO₃ radical | Nitramines, HCHO | 2.1 | |

| O₃ | Pentan-3-one, NH₂OH | 0.8 |

Case Study:

-

Reductive Amination : Reacts with ketones (e.g., cyclohexanone) under H₂/Pd-C to form tertiary amines with >80% efficiency .

Steric and Electronic Effects

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-8(5-2)9-6-7-10-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKWAYMBWFBCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.